

# Application Notes and Protocols: GSK1838705A

## Stock Solution Preparation and Storage

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK1838705A** is a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).<sup>[1][2][3][4][5][6]</sup> It demonstrates significant anti-proliferative activity in a variety of cancer cell lines and has been shown to induce tumor regression in preclinical xenograft models.<sup>[3][7][8]</sup> The compound exerts its effects by blocking the phosphorylation of IGF-1R, IR, and ALK, thereby inhibiting downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.<sup>[7][9][10]</sup> Given its therapeutic potential, accurate and consistent preparation of **GSK1838705A** stock solutions is paramount for reproducible experimental results.

These application notes provide detailed protocols for the preparation and storage of **GSK1838705A** stock solutions to ensure their stability and efficacy for *in vitro* and *in vivo* studies.

## Physicochemical Properties and Solubility

**GSK1838705A** is a crystalline solid that is highly soluble in dimethyl sulfoxide (DMSO).<sup>[9][11]</sup> It is practically insoluble in water and ethanol.<sup>[1]</sup> It is crucial to use anhydrous, high-purity DMSO to achieve the maximum possible concentration and to avoid precipitation.

Table 1: Solubility of **GSK1838705A** in Various Solvents

| Solvent                 | Solubility                    | Source |
|-------------------------|-------------------------------|--------|
| DMSO                    | ≥100 mg/mL (187.77 mM)        | [2]    |
| DMSO                    | 107 mg/mL (200.91 mM)         | [1]    |
| DMSO                    | 53.3 mg/mL (100.08 mM)        | [12]   |
| DMSO                    | 33 mg/mL                      | [9]    |
| DMSO                    | ≥26.65 mg/mL                  | [6]    |
| DMSO                    | 20 mg/mL                      | [11]   |
| DMF                     | 25 mg/ml                      | [9]    |
| Ethanol                 | 2 mg/ml (with gentle warming) | [9]    |
| Water                   | Insoluble                     | [1]    |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml                    | [9]    |

Note: Solubility can be affected by factors such as temperature, pH, and the purity of the solvent and compound.

## Experimental Protocols

### Protocol 1: Preparation of High-Concentration **GSK1838705A** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **GSK1838705A** in DMSO, suitable for most in vitro applications.

Materials:

- **GSK1838705A** powder (Molecular Weight: 532.57 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or amber glass vials

- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

**Procedure:**

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Weighing: Accurately weigh the desired amount of **GSK1838705A** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of **GSK1838705A**.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **GSK1838705A** powder. For a 10 mM solution, add 1 mL of DMSO to 5.33 mg of the compound.
- Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.<sup>[13]</sup> Visually inspect the solution to ensure there are no visible particles.
- Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes) to minimize freeze-thaw cycles.<sup>[1]</sup>

## Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

**Materials:**

- 10 mM **GSK1838705A** stock solution in DMSO

- Appropriate cell culture medium
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

#### Procedure:

- Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
- DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
- Fresh Preparation: It is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and accuracy.

## Storage and Stability

Proper storage of **GSK1838705A** as a powder and in solution is critical to maintain its chemical integrity and biological activity.

Table 2: Storage Conditions and Stability of **GSK1838705A**

| Form              | Storage Temperature | Stability      | Source      |
|-------------------|---------------------|----------------|-------------|
| Powder            | -20°C               | 3 years        | [1][12][14] |
| Powder            | -20°C               | $\geq 4$ years | [9]         |
| In Solvent (DMSO) | -80°C               | 1 year         | [1][12]     |
| In Solvent (DMSO) | -80°C               | 2 years        | [15]        |
| In Solvent (DMSO) | -20°C               | 1 month        | [1]         |
| In Solvent (DMSO) | -20°C               | 1 year         | [14][15]    |

### Key Storage Recommendations:

- Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
- Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or at -20°C for shorter periods.[1][15] It is generally not recommended to store the solution for long-term at -20°C.
- Light Protection: Protect both the solid compound and its solutions from light.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **GSK1838705A** stock and working solution preparation.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways inhibited by **GSK1838705A**.

## Disclaimer

This document is intended for research use only and is not a substitute for the product's official datasheet. Always refer to the manufacturer's instructions and safety data sheets (SDS) for complete and up-to-date information. The user is solely responsible for the proper handling, storage, and use of this product.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK1838705A = 98 HPLC 1116235-97-2 [sigmaaldrich.com]
- 12. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK1838705A Stock Solution Preparation and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684688#gsk1838705a-stock-solution-preparation-and-storage>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)